molecular formula C12H20N2O B13283616 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol

3-(((3-(Dimethylamino)propyl)amino)methyl)phenol

Cat. No.: B13283616
M. Wt: 208.30 g/mol
InChI Key: IOFKAANBTYLHGH-UHFFFAOYSA-N
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Description

3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is an organic compound with the molecular formula C12H20N2O. It is a phenolic compound with a dimethylamino group and a propylamino group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol typically involves the reaction of resorcinol with dimethylamine and formaldehyde. The process can be carried out under basic conditions, where resorcinol is first dissolved in a suitable solvent, such as water or ethanol. Dimethylamine and formaldehyde are then added to the solution, and the reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic resins, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(((3-(Dimethylamino)propyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds, depending on the electrophile used.

Scientific Research Applications

3-(((3-(Dimethylamino)propyl)amino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

3-[[3-(dimethylamino)propylamino]methyl]phenol

InChI

InChI=1S/C12H20N2O/c1-14(2)8-4-7-13-10-11-5-3-6-12(15)9-11/h3,5-6,9,13,15H,4,7-8,10H2,1-2H3

InChI Key

IOFKAANBTYLHGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC(=CC=C1)O

Origin of Product

United States

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